Ortho-Methoxy Substitution Lowers Lipophilicity
The predicted ACD/LogP of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide (ortho isomer) is 3.25, while the meta-methoxy positional isomer (N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide, CSID: 6023284) has an ACD/LogP of 3.62, a difference of ΔLogP = –0.37 . Both isomers share identical molecular formula (C₁₆H₁₂FN₃O₃), molecular weight (313.28 Da), hydrogen bond donor count (1), hydrogen bond acceptor count (6), and Rule-of-5 violation count (0), isolating the methoxy position as the sole variable .
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.25 (ortho-2-methoxy isomer) |
| Comparator Or Baseline | ACD/LogP = 3.62 (meta-3-methoxy isomer, CSID: 6023284) |
| Quantified Difference | ΔLogP = –0.37 (12% reduction in logP units) |
| Conditions | Predicted using ACD/Labs Percepta Platform v14.00; identical molecular formula C₁₆H₁₂FN₃O₃, MW 313.28, HBA 6, HBD 1, RotB 4, PSA 77 Ų |
Why This Matters
The lower lipophilicity of the ortho-methoxy isomer predicts improved aqueous solubility and reduced non-specific protein binding relative to the meta isomer, directly informing procurement when lower LogP is required for a screening cascade target profile (e.g., cell-based assays with serum).
